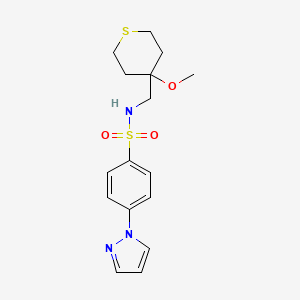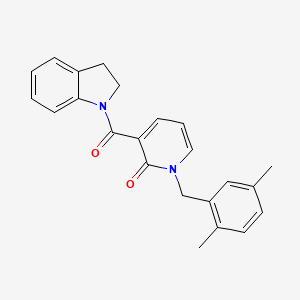
1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, also known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyridinone derivative that has been synthesized using several methods.
Scientific Research Applications
DNA Damage and Repair
- Interaction with DNA Repair Mechanisms : Trp-P-1, a derivative structurally related to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, has been shown to inhibit the binding activity of T4 endonuclease V to UV-damaged DNA. This inhibition is attributed to the compound's ability to intercalate into DNA, thereby altering the DNA conformation and hindering the binding of repair enzymes (Shimoi et al., 1996).
Biochemistry and Molecular Biology
- Role in Inhibiting Enzymes : A related compound, pyridine-3-carbonitrile, showed strong interaction with enzymes and was used for quantum chemical, modeling, and molecular docking analysis in the context of SARS-CoV-2 research (Venkateshan et al., 2020).
- Synthesis of Derivatives for Biological Activity Assessments : Derivatives of pyrrolo- and indoloquinolines, which include compounds similar to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, were synthesized to allow for functional group diversification on the quinoline nucleus. This is advantageous for structural and biological activity assessments (Verma et al., 2011).
Supramolecular Chemistry
- Supramolecular Aggregation : Studies on compounds structurally related to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, like pyridine-5-carbonitriles, have revealed interesting insights into their supramolecular aggregation behavior, which is key in understanding their potential applications in various fields including material science and pharmacology (Low et al., 2007).
Pharmaceutical Research
- Potential as 5-HT6 Receptor Ligands : Rigidized 1-aryl sulfonyl tryptamines, which are structurally related to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, have been synthesized and evaluated for their binding affinity to 5-HT6 receptors, suggesting their potential in the development of cognitive enhancers or antidepressants (Nirogi et al., 2011).
properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1-[(2,5-dimethylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-9-10-17(2)19(14-16)15-24-12-5-7-20(22(24)26)23(27)25-13-11-18-6-3-4-8-21(18)25/h3-10,12,14H,11,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDPQHIICSDWCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

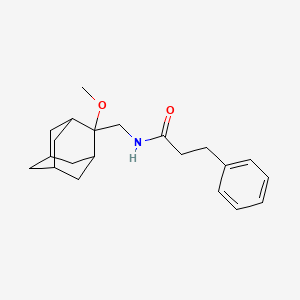
![1-(2,5-dimethylbenzyl)-3-(2,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2375490.png)
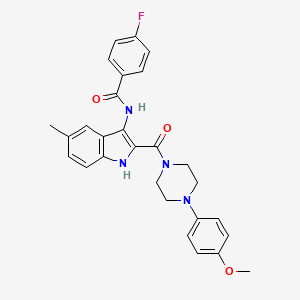
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)

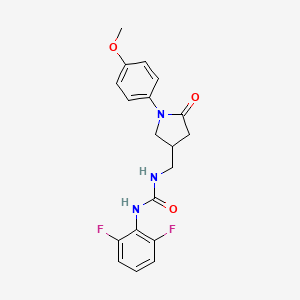
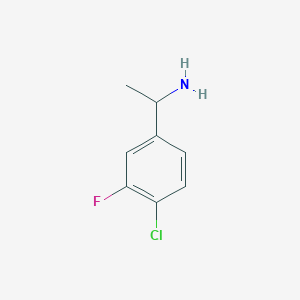
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2375499.png)
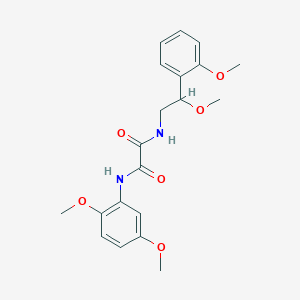
![(1R,2R)-N-[4-(4-Oxoazetidin-2-yl)oxyphenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B2375502.png)
![N-(2-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2375506.png)
![4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2375507.png)

